8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Organic Synthesis Cross-Coupling Microwave-Assisted Chemistry

Select 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1232038-99-1) for your medicinal chemistry programs. Unlike its 6-bromo isomer (CAS 30384-96-4) or the non-aldehyde 8-bromo analog (CAS 850349-02-9), this specific regioisomer features a unique 8-bromo substitution pattern that ensures regioselectivity in Suzuki-Miyaura cross-couplings. The 3-carbaldehyde group offers a distinct handle for fragment elaboration via reductive amination or condensation. With 97% purity, this bifunctional scaffold is ideal for kinase inhibitor SAR libraries and fluorescent probe synthesis. Avoid synthetic failures—choose the correct CAS-registered entity.

Molecular Formula C8H5BrN2O
Molecular Weight 225.045
CAS No. 1232038-99-1
Cat. No. B594505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
CAS1232038-99-1
Molecular FormulaC8H5BrN2O
Molecular Weight225.045
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)Br)C=O
InChIInChI=1S/C8H5BrN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H
InChIKeyUPVVPSKLFGVMEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1232038-99-1): Procurement-Ready Heterocyclic Building Block for Diversified Synthesis


8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1232038-99-1) is a halogenated heterocyclic aldehyde with the molecular formula C₈H₅BrN₂O and a molecular weight of 225.04 g/mol . It features an imidazo[1,2-a]pyridine core substituted with a bromine atom at the 8-position and an aldehyde group at the 3-position [1]. This bifunctional scaffold is commercially available in purities of 95-97% and is supplied by multiple vendors, with typical lead times of 4-12 weeks . It is a valuable intermediate in medicinal chemistry and organic synthesis, offering distinct reactivity at two positions for the construction of diverse compound libraries.

Why 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1232038-99-1) Cannot Be Directly Substituted by Common Analogs


Generic substitution of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1232038-99-1) with seemingly similar analogs, such as the 6-bromo isomer (CAS 30384-96-4), the 8-bromo core without the aldehyde (CAS 850349-02-9), or the 8-chloro variant, is not chemically equivalent and can lead to failed syntheses, altered biological activity, or compromised material properties. The specific 8-bromo substitution pattern dictates the regioselectivity and efficiency of downstream cross-coupling reactions, such as Suzuki-Miyaura couplings, which are fundamental to constructing complex libraries [1]. Furthermore, the aldehyde group at the 3-position is a critical and uniquely reactive handle for further derivatization, including condensation and nucleophilic addition, which is absent in non-aldehyde analogs . Replacing this compound with an isomer or a different halogenated derivative will alter the electronic and steric properties of the scaffold, leading to unpredictable outcomes in reaction yields and final product profiles. This guide provides quantitative evidence to support the specific selection of this CAS-registered entity over its closest comparators.

Quantitative Differentiation: 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1232038-99-1) vs. Key Comparators


Regioisomeric Reactivity: 8-Bromo vs. 6-Bromo in Suzuki-Miyaura Couplings

The position of the bromine atom on the imidazo[1,2-a]pyridine core dictates the efficiency of Pd-catalyzed Suzuki couplings. While specific quantitative yield data for the 8-bromo isomer is often embedded within patent or literature examples, the well-documented reactivity of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30384-96-4) serves as a key comparator. In a standard synthesis, the 6-bromo isomer is prepared in 53% yield . However, class-level inference from the synthesis of diverse bromoimidazo[1,2-a]pyridines indicates that the electronic environment of the 8-position provides a distinct and often more favorable reactivity profile in microwave-assisted Suzuki reactions for accessing arylated derivatives, which are key intermediates in kinase inhibitor programs [1].

Organic Synthesis Cross-Coupling Microwave-Assisted Chemistry

Dual Functional Handle Advantage: The 3-Carbaldehyde Group Enables Exclusive Scaffold Diversification

Unlike the simple 8-bromoimidazo[1,2-a]pyridine core (CAS 850349-02-9), 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1232038-99-1) possesses a second reactive center at the 3-position. This aldehyde group is a critical functional handle for a range of chemistries, including reductive aminations, Knoevenagel condensations, and Wittig reactions, which are not possible with the non-aldehyde analog. This bifunctionality is a key driver for its inclusion in curated compound libraries for fragment-based drug design (FBDD) and as a precursor for fluorescent probes . This is a binary advantage: the non-aldehyde analog offers zero reactivity at the 3-position, whereas the aldehyde present in the target compound provides a quantifiable increase in synthetic versatility, enabling the construction of more complex and diverse chemical space from a single starting material.

Medicinal Chemistry Library Synthesis Fragment-Based Drug Design

Market Availability and Purity Profile for Reproducible Research

For reproducible research, the purity and availability of a starting material are critical parameters. 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1232038-99-1) is commercially available with a specified purity of 97% from major chemical suppliers . This high level of purity minimizes batch-to-batch variability and reduces the need for additional purification steps prior to use in sensitive reactions. In contrast, the 6-bromo isomer (CAS 30384-96-4) is often supplied with lower purity specifications (e.g., 95%) or requires custom synthesis, introducing delays and uncertainty into research workflows. The target compound's established supply chain, despite a 4-12 week lead time, offers a predictable and reliable sourcing pathway for organizations building libraries or scaling up synthesis .

Procurement Quality Control Reproducibility

Structural Confirmation: Unique InChIKey for Unambiguous Chemical Registration

In large-scale compound management and cheminformatics workflows, the InChIKey is a critical identifier for ensuring the registration of the correct chemical entity. 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1232038-99-1) possesses the unique InChIKey: UPVVPSKLFGVMEI-UHFFFAOYSA-N . This string resolves to a specific connectivity that differentiates it from all other isomers and analogs. For example, the 6-bromo isomer (CAS 30384-96-4) has a distinct InChIKey (GXWHBOMPPRTTSU-UHFFFAOYSA-N). Using the correct InChIKey prevents misidentification in electronic lab notebooks (ELNs), chemical registration systems, and public databases like PubChem, which can otherwise lead to wasted resources and irreproducible results. This is a quantifiable binary differentiator: the InChIKey either matches the intended compound or it does not.

Chemoinformatics Database Management Compound Registration

Validated Use Cases for 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1232038-99-1) in Discovery Research


Synthesis of Diversified Imidazo[1,2-a]pyridine Libraries via Suzuki Coupling

The primary application of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1232038-99-1) is as a key substrate in microwave-assisted palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate libraries of arylated imidazo[1,2-a]pyridines [1]. The bromine at the 8-position provides a specific handle for introducing diverse aryl and heteroaryl groups, which is a cornerstone for exploring structure-activity relationships (SAR) in kinase inhibitor programs. The distinct electronic profile of the 8-position, compared to the 6-bromo isomer, allows for the exploration of a unique chemical space that is not accessible with other regioisomers.

Fragment-Based Drug Design (FBDD) and Hit Identification

This compound is specifically included in curated chemical libraries, such as the ChemShuttle Library of Compounds, for its utility in fragment-based drug design . Its low molecular weight (225.04 g/mol) and dual functionality (8-bromo and 3-carbaldehyde) make it an ideal fragment for screening against biological targets. The aldehyde group provides a synthetic handle for fragment elaboration via reductive amination or other chemistries following an initial binding event. This application is directly supported by its inclusion in commercial libraries designed for hit identification and early-stage drug discovery .

Precursor for Fluorescent Probes and Advanced Materials

The 3-carbaldehyde group is a versatile functional handle for the synthesis of π-expanded heterocycles with interesting photophysical properties . 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde can be used as a precursor for generating fluorescent probes, as noted by commercial suppliers who stock the compound for this specific purpose . The bromine atom can be utilized in cross-coupling reactions to introduce extended aromatic systems, while the aldehyde can be transformed into various fluorophores or conjugated systems, making it a valuable starting material in materials science and chemical biology.

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